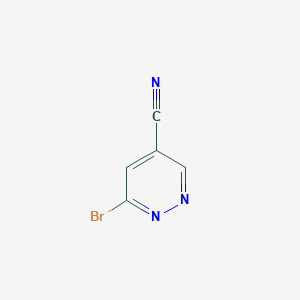
5-bromo-2-(difluoromethyl)-1-benzothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-(difluoromethyl)-1-benzothiophene (BDFMBT) is a heterocyclic compound belonging to the family of benzothiophenes, which contains a sulfur atom in its ring structure. BDFMBT is of significant interest due to its unique chemical and physical properties and its potential applications in a wide range of scientific research fields. The synthesis of BDFMBT is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
5-bromo-2-(difluoromethyl)-1-benzothiophene has a wide range of applications in scientific research, particularly in the fields of organic chemistry, materials science, and biochemistry. In organic chemistry, 5-bromo-2-(difluoromethyl)-1-benzothiophene has been used as a starting material for the synthesis of various heterocyclic compounds, such as quinolines and thiophenes. In materials science, 5-bromo-2-(difluoromethyl)-1-benzothiophene has been used as a dopant for the fabrication of organic field-effect transistors. In biochemistry, 5-bromo-2-(difluoromethyl)-1-benzothiophene has been used as a fluorescent probe for the detection of various enzymes, such as lipases and proteases.
Mecanismo De Acción
The mechanism of action of 5-bromo-2-(difluoromethyl)-1-benzothiophene is not yet fully understood. However, it is believed that the compound interacts with enzymes through hydrogen-bonding and electrostatic interactions, resulting in the inhibition of enzyme activity. Additionally, 5-bromo-2-(difluoromethyl)-1-benzothiophene has been shown to interact with proteins and DNA, suggesting that it may also act as an inhibitor of protein and DNA function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-2-(difluoromethyl)-1-benzothiophene are not yet fully understood. However, the compound has been shown to inhibit the activity of certain enzymes, suggesting that it may have an effect on biochemical and physiological processes. Additionally, 5-bromo-2-(difluoromethyl)-1-benzothiophene has been shown to interact with proteins and DNA, suggesting that it may also have an effect on the structure and function of these molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-bromo-2-(difluoromethyl)-1-benzothiophene in laboratory experiments is its low cost and ease of synthesis. Additionally, 5-bromo-2-(difluoromethyl)-1-benzothiophene has been shown to interact with a wide range of enzymes, proteins, and DNA, making it a useful tool for studying biochemical and physiological processes. However, there are some limitations to using 5-bromo-2-(difluoromethyl)-1-benzothiophene in laboratory experiments. For example, the compound is not very stable and can be easily degraded in the presence of light and oxygen. Additionally, the compound can be toxic if ingested, and should be handled with care.
Direcciones Futuras
The potential applications of 5-bromo-2-(difluoromethyl)-1-benzothiophene in scientific research are vast, and there are many possible future directions for this compound. For example, 5-bromo-2-(difluoromethyl)-1-benzothiophene could be used as a fluorescent probe for the detection of various enzymes, proteins, and DNA. Additionally, 5-bromo-2-(difluoromethyl)-1-benzothiophene could be used to study the structure and function of proteins and DNA, as well as to study the effects of inhibitors on biochemical and physiological processes. Additionally, 5-bromo-2-(difluoromethyl)-1-benzothiophene could be used to develop new organic materials for use in organic electronics and photovoltaics. Finally, 5-bromo-2-(difluoromethyl)-1-benzothiophene could be used as a starting material for the synthesis of various heterocyclic compounds, such as quinolines and thiophenes.
Métodos De Síntesis
5-bromo-2-(difluoromethyl)-1-benzothiophene can be synthesized in a laboratory setting by reacting 5-bromo-2-fluorobenzonitrile with 1,3-difluorobenzene in the presence of a base catalyst. The reaction is typically carried out in a sealed vessel at a temperature of around 100°C for several hours. The reaction is highly efficient, with yields of up to 99% being reported.
Propiedades
IUPAC Name |
5-bromo-2-(difluoromethyl)-1-benzothiophene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF2S/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLOJTAJWYSOGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(S2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(difluoromethyl)-1-benzothiophene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-methyl-3H-imidazo[4,5-b]pyridin-7-yl}methanamine](/img/structure/B6618249.png)
![6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbaldehyde](/img/structure/B6618257.png)





![5-bromo-1H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B6618299.png)





